Aminopterin sodium

Catalog No.
S518627
CAS No.
58602-66-7
M.F
C19H18N8Na2O5
M. Wt
484.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminopterin sodium

CAS Number

58602-66-7

Product Name

Aminopterin sodium

IUPAC Name

disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioate

Molecular Formula

C19H18N8Na2O5

Molecular Weight

484.4 g/mol

InChI

InChI=1S/C19H20N8O5.2Na/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29;;/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27);;/q;2*+1/p-2/t12-;;/m0../s1

InChI Key

USOUFAHHWNKDJC-LTCKWSDVSA-L

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+].[Na+]

Solubility

Soluble in DMSO

Synonyms

Aminopterin sodium; NSC 739 [as the base]; 4-Aminopteroylglutamic acid sodium salt; NSC-739; NSC739;

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+].[Na+]

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+].[Na+]

Description

The exact mass of the compound Aminopterin sodium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Aminopterin sodium, an amino derivative of folic acid, is a potent antineoplastic agent primarily used in chemotherapy. Its chemical structure is characterized by the presence of a pteridine ring, a benzoyl group, and a glutamic acid moiety, which contribute to its biological activity. The compound's molecular formula is C19H20N8O5C_{19}H_{20}N_{8}O_{5}, and it is known for its role as an enzyme inhibitor, particularly targeting dihydrofolate reductase. This action impedes the synthesis of tetrahydrofolate, a crucial cofactor in nucleotide biosynthesis, leading to reduced DNA and RNA synthesis .

  • Oxidation: It can be oxidized to form various derivatives using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can yield altered derivatives through reagents such as sodium borohydride.
  • Substitution: The compound can participate in substitution reactions where functional groups are replaced by others under specific conditions.

These reactions are essential for modifying the compound’s properties and enhancing its biological activity.

Aminopterin sodium exhibits notable biological activities:

  • Enzyme Inhibition: It competitively inhibits dihydrofolate reductase, blocking tetrahydrofolate synthesis. This inhibition disrupts nucleotide precursor availability, thereby affecting DNA, RNA, and protein synthesis .
  • Antitumor Effects: Its primary application is in cancer treatment, particularly in pediatric leukemia and other malignancies where rapid cell division occurs.
  • Immunosuppressive Properties: The compound also has immunosuppressive effects, making it useful in specific therapeutic contexts .

The pharmacokinetics of aminopterin sodium indicate complete bioavailability when administered orally, although its stability can be compromised by light and heat.

The synthesis of aminopterin sodium involves several steps:

  • Formation of 2,4-Diaminopteridine: This initial step involves reacting pterin with suitable reagents.
  • Benzoylation: The 2,4-diaminopteridine is reacted with benzoyl chloride to introduce the benzoyl group.
  • Glutamic Acid Derivative Formation: Finally, the benzoyl-substituted compound reacts with glutamic acid to yield aminopterin sodium .

Industrial production methods mirror this synthetic route but are optimized for higher yields and purity standards.

Aminopterin sodium has diverse applications:

  • Chemotherapy: Primarily used as an antineoplastic agent in cancer treatments.
  • Cell Culture: Employed in selection media (such as HAT medium) for hybridoma development in monoclonal antibody production.
  • Research Tool: Utilized as a reagent in various biochemical studies due to its ability to inhibit dihydrofolate reductase .

Aminopterin sodium interacts with various biological systems:

  • Leucovorin Rescue: In cases of overdose or toxicity, leucovorin (folinic acid) can counteract aminopterin's effects by bypassing the inhibited enzyme pathway. This therapeutic strategy is crucial in managing potential toxicities associated with high doses of aminopterin sodium .
  • Drug Interactions: Studies have shown that aminopterin may interact with other antifolate drugs like methotrexate, which also targets dihydrofolate reductase. Understanding these interactions is vital for optimizing therapeutic regimens .

Aminopterin sodium shares structural and functional similarities with several other compounds. Here are some notable ones:

Compound NameCharacteristicsUnique Features
MethotrexateAntifolate drug; inhibits dihydrofolate reductaseMore widely used; less toxic than aminopterin
PemetrexedMulti-targeted antifolate; used in lung cancerTargets multiple enzymes involved in folate metabolism
TrimethoprimAntibacterial agent; inhibits bacterial dihydrofolate reductasePrimarily used for bacterial infections
Folinic Acid (Leucovorin)Rescue agent for aminopterin toxicityBypasses inhibition caused by aminopterin

Aminopterin's uniqueness lies in its specific application as an antineoplastic agent and its role in immunosuppression compared to other antifolates that may have broader applications or different mechanisms of action .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

484.11955427 g/mol

Monoisotopic Mass

484.11955427 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FZU1QI13O9

Dates

Modify: 2024-02-18
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